molecular formula C6H5NO5S B12065470 3-Methoxy-5-nitrothiophene-2-carboxylic acid

3-Methoxy-5-nitrothiophene-2-carboxylic acid

Cat. No.: B12065470
M. Wt: 203.17 g/mol
InChI Key: KSQRMNUWPWMSFH-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrothiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with methoxy, nitro, and carboxylic acid groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups contribute to the compound’s solubility and reactivity, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-nitrothiophene-2-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H5NO5S

Molecular Weight

203.17 g/mol

IUPAC Name

3-methoxy-5-nitrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H5NO5S/c1-12-3-2-4(7(10)11)13-5(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

KSQRMNUWPWMSFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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